4,6-dichloro-3-methyl-1H-indole
Overview
Description
4,6-Dichloro-2-Methylindole is a trisubstituted indole used in the preparation of various biologically active compounds . This compound belongs to the class of organic compounds known as indolecarboxylic acids and derivatives .
Chemical Reactions Analysis
While specific chemical reactions involving 4,6-dichloro-3-methyl-1H-indole are not detailed in the search results, indole derivatives are known to participate in a variety of reactions due to their versatile structure .Scientific Research Applications
Reactivity of Indole Structures
Indoles, including 4,6-dichloro-3-methyl-1H-indole, demonstrate significant nucleophilic reactivity, crucial for various organic synthesis applications. A study by Lakhdar et al. (2006) explored the kinetics of coupling indole structures with reference benzhydryl cations. They established a linear correlation between the reactivity parameters and electrophilicity, providing insights into the nucleophilic character of indoles, which is fundamental for understanding their role in chemical reactions (Lakhdar et al., 2006).
Synthesis and Structural Analysis
Tariq et al. (2020) focused on synthesizing novel indole derivatives, including those related to this compound, and analyzed them using XRD, spectroscopy, and DFT studies. Their research highlights the diverse applications of indole derivatives in fields like material science, providing a basis for the development of new materials and compounds with specific properties (Tariq et al., 2020).
Potential in Photodynamic Therapy
Ayari et al. (2020) synthesized a new indole derivative, 3-(3-methyl-1H-indole-1-yl)phthalonitrile, for potential use in photodynamic therapy. Their work demonstrates the applicability of indole derivatives in the medical field, particularly in treatments involving light-activated processes (Ayari et al., 2020).
Novel Synthesis Pathways
Riedl et al. (2006) elaborated new synthetic pathways to indole derivatives, showcasing the versatility and broad applicability of indoles in chemical synthesis. Their work contributes to the understanding of how indole structures can be manipulated to produce a variety of biologically active agents, including antitrypanosomal drugs (Riedl et al., 2006).
Allosteric Inhibition in Biochemistry
Wright et al. (2003) discovered the compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a derivative of this compound, as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This finding illustrates the biological significance of indole derivatives in enzymatic processes and drug design (Wright et al., 2003).
Mechanism of Action
Target of Action
Indole derivatives, which include 4,6-dichloro-3-methyl-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The presence of chlorine atoms at positions 4 and 6 introduces electronegative character, potentially affecting the molecule’s reactivity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can cause a variety of molecular and cellular effects .
properties
IUPAC Name |
4,6-dichloro-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIWORSWKGQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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